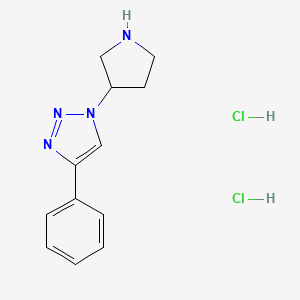

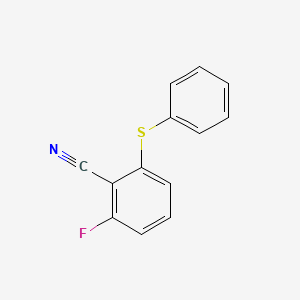

2-Fluoro-6-(phenylsulfanyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-6-(phenylsulfanyl)benzonitrile is a compound that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and functional groups such as fluorobenzyl groups, phenylsulfanyl moieties, and benzonitrile derivatives are extensively studied for their unique properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves strategies like nucleophilic aromatic substitution, as seen in the preparation of 2,6-bis(arylsulfonyl)anilines , or the use of prosthetic groups such as p-[18F]fluorobenzyl iodide for labeling purposes . The Friedel–Crafts-type alkylation is another method used to introduce fluorinated phenylsulfanyl groups into aromatic compounds, which can be applied to the synthesis of various derivatives including xanthones . These methods could potentially be adapted for the synthesis of 2-Fluoro-6-(phenylsulfanyl)benzonitrile.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray crystallography, providing detailed information about the arrangement of atoms and the geometry of the molecule. For instance, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined, revealing its monoclinic space group and specific cell parameters . Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds containing benzonitrile and phenylsulfanyl groups participate in various chemical reactions. The hydrolysis of aryl(fluoro)(phenyl)-λ^6-sulfanenitriles, for example, involves pH-independent, acid-catalyzed, and base-catalyzed reactions, with the neutral hydrolysis proceeding via an SN1 mechanism . The reactivity of such compounds can be influenced by the presence of fluorine and the phenylsulfanyl group, which can affect the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitrile derivatives are influenced by the presence of fluorine and sulfur-containing groups. For instance, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeabilities, which are important for applications in fuel cells . The introduction of fluorine atoms can also affect the photophysical properties, as seen in the solid-state fluorescence of 2,6-bis(arylsulfonyl)anilines .

Aplicaciones Científicas De Investigación

Synthesis of Androgen Receptor Antagonists

2-Fluoro-6-(phenylsulfanyl)benzonitrile plays a role in the synthesis of androgen receptor antagonists, such as MDV3100. This process involves a series of chemical reactions starting from various benzonitrile derivatives and leads to the production of MDV3100, an important compound in medical research, particularly in the context of prostate cancer treatment (Li Zhi-yu, 2012).

Fluorescence and Internal Conversion in Alkane Solvents

The introduction of a fluoro-substituent, like in 2-fluoro-6-(phenylsulfanyl)benzonitrile, to the phenyl ring of benzonitriles impacts their fluorescence properties in alkane solvents. This phenomenon is significant in physical chemistry for understanding the radiationless deactivation of excited states in such molecules (S. Druzhinin et al., 2001).

Metabotropic Glutamate Subtype 5 Receptor Antagonists

In the field of neurochemistry, modifications to the phenyl ring of benzonitriles, similar to 2-fluoro-6-(phenylsulfanyl)benzonitrile, have led to the discovery of potent and selective antagonists of the metabotropic glutamate subtype 5 receptor (mGlu5). These compounds show promise in the study of neurological disorders and pharmacokinetics (L. Tehrani et al., 2005).

Practical Synthesis of Bromobiphenyl Derivatives

2-Fluoro-6-(phenylsulfanyl)benzonitrile is a key intermediate in the practical synthesis of bromobiphenyl derivatives. These derivatives are essential in the manufacture of various pharmaceutical compounds, showcasing the compound's importance in industrial chemistry (Yanan Qiu et al., 2009).

Chichibabin Cyclization in Chemical Synthesis

This compound is also involved in Chichibabin cyclization processes, particularly in the synthesis of 7-azaindole derivatives. This chemical reaction is fundamental in organic chemistry for constructing complex molecules with potential applications in medicinal chemistry (Yun Ma et al., 2008).

Propiedades

IUPAC Name |

2-fluoro-6-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCCNSBWSXDGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(phenylsulfanyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)